(1R)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride
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Description
(1R)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a hydrochloride salt of (1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol, which is an antifungal agent that inhibits the growth of fungi by interfering with their cell wall synthesis.
Scientific Research Applications
Crystal Structure and Spectroscopic Properties
A study focused on the crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties of related triazole compounds, providing insights into the stability, photophysical properties, and potential applications in nonlinear optics due to their high hyperpolarizability compared to urea, a commercial nonlinear optical (NLO) material (Nadeem et al., 2017).
Cyclisation Reactions and Chemical Transformations
Research on azolylhydrazones derived from ethyl cyanoacetate and malononitrile highlights cyclisation reactions leading to azolo[5,1-c][1,2,4]triazines, showcasing the compound's role in synthesizing complex chemical structures with potential applications in developing new chemical entities (Gray et al., 1976).
Schiff and Mannich Bases Synthesis
Another application is in the synthesis of Schiff and Mannich bases of isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, indicating the compound's utility in creating novel compounds with potential biological activities (Bekircan & Bektaş, 2008).
Chiral Synthesis and Stereochemistry
Research on chiral 1,2,4-triazoles involves stereoselective acylation and chlorination, revealing the compound's relevance in stereochemical transformations and the synthesis of chiral molecules, which are crucial in the development of pharmaceuticals and agrochemicals (Katritzky et al., 2010).
Catalytic Applications and Metal Complexes
The compound is also involved in the synthesis of dinuclear manganese complexes, demonstrating its potential in catalysis, particularly for the oxidation of olefins, alkanes, and alcohols, highlighting its utility in chemical transformations and environmental applications (Romakh et al., 2007).
properties
IUPAC Name |
(1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c1-3(10)5-7-4(2-6)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFUMCBTPYMACG-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NNC(=N1)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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